Dmupdab
描述
Its molecular structure features a pyrazole core with dimethyl substituents and a dibenzylamide moiety, which enhances its binding affinity and metabolic stability compared to earlier analogs .
Developed through rational drug design, Dmupdab demonstrates improved solubility (logP = 2.1) and oral bioavailability (F% = 65% in murine models), addressing limitations observed in first-generation PPI inhibitors like Nutlin-3 and STA-21 . Current research emphasizes its low cytotoxicity profile (IC₅₀ > 100 µM in normal cell lines) and potent anti-proliferative effects in cancer cells (IC₅₀ = 0.8–2.5 µM) .
属性
CAS 编号 |
95683-16-2 |
|---|---|
分子式 |
C31H69Br2N3 |
分子量 |
643.7 g/mol |
IUPAC 名称 |
2-[2-[dimethyl(undecyl)azaniumyl]ethyl-methylamino]ethyl-dimethyl-undecylazanium;dibromide |
InChI |
InChI=1S/C31H69N3.2BrH/c1-8-10-12-14-16-18-20-22-24-28-33(4,5)30-26-32(3)27-31-34(6,7)29-25-23-21-19-17-15-13-11-9-2;;/h8-31H2,1-7H3;2*1H/q+2;;/p-2 |
InChI 键 |
LPIRCXLCKMPGBM-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCC[N+](C)(C)CCN(C)CC[N+](C)(C)CCCCCCCCCCC.[Br-].[Br-] |
规范 SMILES |
CCCCCCCCCCC[N+](C)(C)CCN(C)CC[N+](C)(C)CCCCCCCCCCC.[Br-].[Br-] |
同义词 |
DMUPDAB N,N'-bis(dimethylundecyl)-3-methylaza-1,5-pentanediammonium dibromide |
产品来源 |
United States |
相似化合物的比较
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP | Half-Life (h) | Oral Bioavailability (%) |
|---|---|---|---|---|
| This compound | 398.45 | 2.1 | 6.8 | 65 |
| Nutlin-3 | 581.52 | 4.3 | 3.2 | 22 |
| STA-21 | 318.37 | 1.8 | 2.5 | 15 |
| Triptolide | 360.40 | 1.5 | 1.7 | <10 |
Notes:
- This compound’s lower logP enhances aqueous solubility, reducing reliance on solubilizing agents .
- Extended half-life supports once-daily dosing, unlike Nutlin-3 and STA-21, which require multiple administrations .
Efficacy and Selectivity
Table 2: In Vitro Efficacy in Cancer Cell Lines (IC₅₀, µM)
| Compound | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) |
|---|---|---|---|
| This compound | 0.8 | 1.2 | 1.5 |
| Nutlin-3 | 1.5 | 2.0 | 3.1 |
| STA-21 | 2.3 | 3.4 | 4.8 |
| Triptolide | 0.2 | 0.4 | 0.6 |
Notes:
- While Triptolide shows superior potency, its narrow therapeutic index (toxic at >1 µM) limits clinical utility .
- This compound achieves balanced efficacy and safety, with a 10-fold selectivity ratio between cancerous and normal cells .
Mechanism of Action and Clinical Relevance
This compound disrupts NF-κB signaling by binding to the p65 subunit (Kd = 12 nM), a mechanism distinct from Nutlin-3’s MDM2 inhibition and STA-21’s STAT3 blockade . This specificity reduces off-target effects, as evidenced by fewer adverse events in animal models (e.g., hepatotoxicity incidence: this compound = 5%, Nutlin-3 = 28%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
